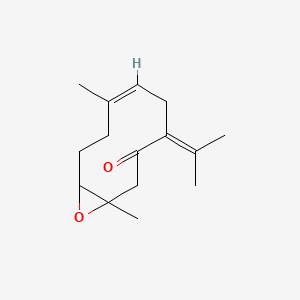

![molecular formula C25H41NO9 B1258803 (1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol CAS No. 509-20-6](/img/structure/B1258803.png)

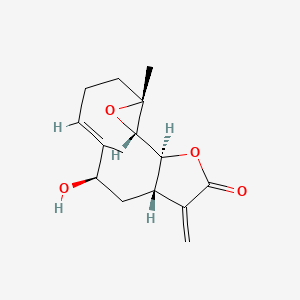

(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol is a diterpenoid alkaloid derived from the Aconitum plant species, commonly known as wolfsbane or monkshood. This compound is known for its potent biological activities and has been extensively studied for its medicinal properties. This compound is a secondary metabolite and is structurally related to other alkaloids found in Aconitum plants.

Mechanism of Action

- Additionally, aconitine inhibits the anti-apoptotic protein Bcl-2, promoting programmed cell death (apoptosis) in tumor cells .

- Aconitine’s effects are context-dependent:

Mode of Action

Pharmacokinetics

Result of Action

Biochemical Analysis

Biochemical Properties

Aconine plays a crucial role in biochemical reactions, particularly in the inhibition of osteoclast differentiation and bone resorption. It interacts with several enzymes and proteins, including NF-κB, NFATc1, and DC-STAMP. Aconine inhibits the activation of NF-κB and NFATc1, which are essential for osteoclast differentiation. Additionally, it reduces the expression of osteoclast-specific genes such as c-Src, β3-Integrin, cathepsin K, and MMP-9 .

Cellular Effects

Aconine has significant effects on various cell types and cellular processes. It influences cell function by inhibiting osteoclast-mediated bone resorption and ferroptosis, thereby improving osteoporosis. Aconine suppresses the expression of osteoclast-specific genes and regulates osteoclast ferroptosis by inhibiting the phosphorylation of I-κB and p65 in the NF-κB signaling pathway . This regulation helps maintain bone density and reduces the risk of fractures.

Molecular Mechanism

At the molecular level, aconine exerts its effects by binding to specific biomolecules and inhibiting enzyme activity. It binds to the neurotoxin binding site 2 on the alpha subunit of voltage-dependent sodium-ion channels, resulting in prolonged channel opening. This interaction suppresses the conformational change in the sodium-ion channel from the active state to the inactive state . Additionally, aconine inhibits the activation of NF-κB and NFATc1, reducing the expression of osteoclast-specific genes and the cell-cell fusion molecule DC-STAMP .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of aconine change over time Aconine’s stability and degradation have been studied extensivelyIn vitro and in vivo studies have shown that aconine can effectively inhibit osteoclast differentiation and bone resorption over extended periods .

Dosage Effects in Animal Models

The effects of aconine vary with different dosages in animal models. Studies have shown that aconine exhibits dose-dependent analgesic effects in mice pain models. At concentrations of 0.3 mg/kg and 0.9 mg/kg, aconine significantly improved pain thresholds and reduced the number of writhing events caused by acetic acid . High doses of aconine can lead to toxic effects, including life-threatening arrhythmias and neurotoxicity .

Metabolic Pathways

Aconine is involved in several metabolic pathways, including the terpenoid biosynthesis pathway. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. Aconine’s metabolic pathways are shared with other diterpenoid alkaloids, but the diversification mechanism remains unexplored

Transport and Distribution

Aconine is transported and distributed within cells and tissues through specific transporters and binding proteins. It has an affinity for both polar and lipophilic structures, allowing it to pass through cell membranes and the blood-brain barrier . Aconine’s distribution within the body is influenced by its physicochemical properties, including solubility and molecular weight .

Subcellular Localization

Aconine’s subcellular localization is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. Aconine’s localization within cells affects its interaction with biomolecules and its overall efficacy . Understanding the subcellular localization of aconine can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

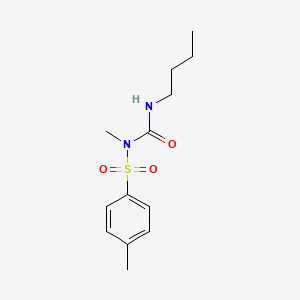

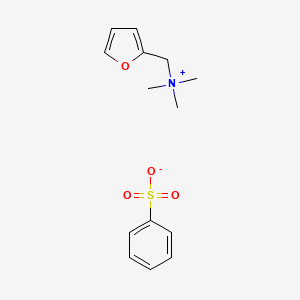

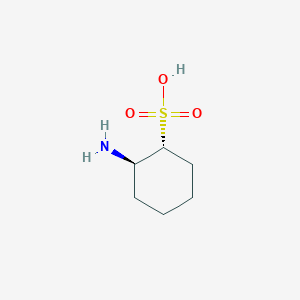

Synthetic Routes and Reaction Conditions: The synthesis of aconine involves multiple steps due to its complex structure. One of the reported methods includes the preparation of chiral intermediates from ®-(-)-carvone. The process involves the formation of a methylenecyclohexane derivative, followed by intramolecular cycloaddition to form the A-ring. Subsequent steps include hydroxylation, cyclization, and carbon extension to form the fully functionalized aconine structure .

Industrial Production Methods: Industrial production of aconine is challenging due to its intricate structure. advancements in synthetic organic chemistry have made it possible to produce aconine on a larger scale. The process typically involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product yield and purity.

Chemical Reactions Analysis

Types of Reactions: (1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or reduce its toxicity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used to introduce oxygen functionalities into the molecule.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include various derivatives of aconine with altered functional groups, which can exhibit different biological activities.

Scientific Research Applications

(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, aconine is used as a model compound for studying the synthesis and reactivity of diterpenoid alkaloids. Its complex structure provides a challenging target for synthetic chemists.

Biology: In biological research, aconine is studied for its effects on cellular processes. It has been shown to interact with various cellular targets, making it a valuable tool for understanding cell signaling pathways.

Medicine: this compound has been investigated for its potential therapeutic applications. It exhibits anti-inflammatory, analgesic, and anti-tumor properties. Research has shown that aconine can enhance cardiac function and inhibit tumor growth .

Industry: In the industrial sector, aconine is used in the development of pharmaceuticals and as a reference compound for quality control in herbal medicine production.

Comparison with Similar Compounds

Aconitine: Known for its potent cardiotoxic and neurotoxic effects.

Mesaconitine: Exhibits similar biological activities but with reduced toxicity.

Hypaconitine: Another related compound with distinct pharmacological properties.

Uniqueness of (1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol: this compound stands out due to its unique structural features and relatively lower toxicity compared to aconitine. This makes it a more suitable candidate for therapeutic applications and further research .

Properties

CAS No. |

509-20-6 |

|---|---|

Molecular Formula |

C25H41NO9 |

Molecular Weight |

499.6 g/mol |

IUPAC Name |

(2R,3R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol |

InChI |

InChI=1S/C25H41NO9/c1-6-26-9-22(10-32-2)12(27)7-13(33-3)24-11-8-23(30)19(28)14(11)25(31,20(29)21(23)35-5)15(18(24)26)16(34-4)17(22)24/h11-21,27-31H,6-10H2,1-5H3/t11-,12-,13+,14-,15?,16+,17-,18?,19?,20+,21+,22+,23-,24?,25-/m1/s1 |

InChI Key |

SQMGCPHFHQGPIF-IULQPODNSA-N |

SMILES |

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6O)(C(C5O)OC)O)O)OC)OC)O)COC |

Isomeric SMILES |

CCN1C[C@@]2([C@@H](C[C@@H](C34[C@@H]2[C@H](C(C31)[C@@]5([C@@H]6[C@H]4C[C@@](C6O)([C@H]([C@@H]5O)OC)O)O)OC)OC)O)COC |

Canonical SMILES |

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6O)(C(C5O)OC)O)O)OC)OC)O)COC |

Synonyms |

aconine |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4R)-4-[(1E,5E,7E,11R)-11-methoxy-8-methyltetradeca-1,5,7,13-tetraenyl]-2-[(1R,2S)-2-methylcyclopropyl]-4,5-dihydro-1,3-thiazole](/img/structure/B1258721.png)

![6-(4-methoxyphenyl)-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol](/img/structure/B1258735.png)

![2-(dimethylamino)-N-[(10E)-7-(2-methylpropyl)-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-3-phenylpropanamide](/img/structure/B1258741.png)

![(1aR,4R,7bS)-1,1,4,7-tetramethyl-1a,2,3,4,4a,5,6,7b-octahydrocyclopropa[e]azulene](/img/structure/B1258743.png)